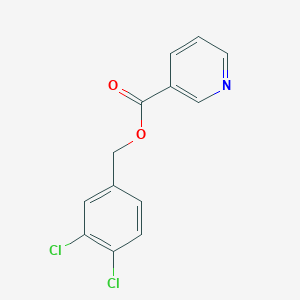![molecular formula C21H17ClF2N2O3S B2666921 4-[(3-Chloro-4-fluorophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1110976-21-0](/img/structure/B2666921.png)
4-[(3-Chloro-4-fluorophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinoline derivative, which is a type of nitrogen-containing heterocyclic compound. Quinolines have a wide range of applications in medicinal chemistry due to their bioactive properties . The compound also contains a sulfonyl group attached to a chloro-fluoro phenyl ring, and a piperidinyl carbonyl group, which could contribute to its reactivity and potential biological activity .
Synthesis Analysis
While the specific synthesis for this compound is not available, quinoline derivatives are often synthesized using Skraup or Doebner-Miller reactions . The sulfonyl group could potentially be introduced via a sulfonation reaction, and the piperidinyl carbonyl group could be introduced via an amide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar quinoline core, with the sulfonyl-chloro-fluoro phenyl group and the piperidinyl carbonyl group as substituents. The presence of these functional groups could influence the compound’s electronic properties and reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, and the amide group in the piperidinyl carbonyl moiety could potentially undergo hydrolysis or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and amide groups could enhance the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives in Scientific Research
Quinoline derivatives are notable for their broad range of biological activities and have been extensively studied for various therapeutic applications. These compounds are utilized in anticancer, antimicrobial, and anti-inflammatory research due to their structural versatility and bioactivity. Quinoline-based compounds, including fluoroquinolones, have been explored for their potential in treating a wide spectrum of bacterial infections due to their ability to interfere with bacterial DNA gyrase, affecting DNA replication, recombination, and repair processes (Ferguson, 1995).
Sulfonamide Derivatives in Scientific Research
Sulfonamide derivatives are another class of compounds with significant medicinal value, showing a wide range of pharmacological effects. These include diuretic, antibacterial, antifungal, and anticancer activities. The integration of the sulfonamide group into chemical frameworks has enhanced the therapeutic potential of various compounds, suggesting that modifications on these derivatives could lead to the development of advanced therapeutic agents (Irfan et al., 2021).
Potential Applications in Corrosion Inhibition
Quinoline derivatives have also been identified as effective anticorrosive materials, protecting against metallic corrosion through their ability to form stable chelating complexes with surface metallic atoms. This application underscores the chemical versatility of quinoline derivatives and their potential in industrial applications beyond medicinal research (Verma et al., 2020).
Analytical and Environmental Applications
In addition to their biomedical and industrial applications, quinoline and sulfonamide derivatives are subjects of analytical and environmental studies. For example, methods have been developed for the determination of fluoroquinolones, including norfloxacin, a quinolone derivative, in various matrices, highlighting the importance of these compounds in environmental monitoring and pharmaceutical quality control (Chierentin & Salgado, 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N2O3S/c22-17-11-14(5-6-18(17)24)30(28,29)20-15-10-13(23)4-7-19(15)25-12-16(20)21(27)26-8-2-1-3-9-26/h4-7,10-12H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOFGZRCRXHJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC(=C(C=C4)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2666838.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2666839.png)
![N-[[4-methyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2666841.png)
![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2666843.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2666846.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2666847.png)
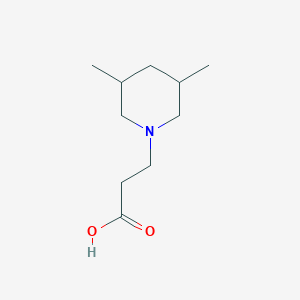
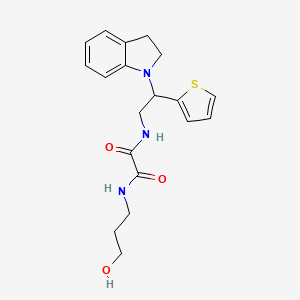
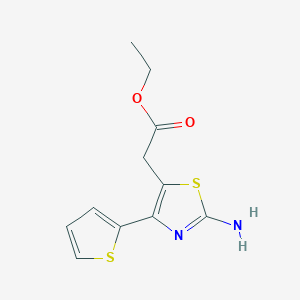
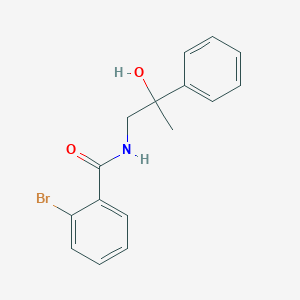
![N-(4-chloro-2-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2666857.png)
![2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2666859.png)
